4-(4-Bromofenil)-2-tiazoltiol

Descripción general

Descripción

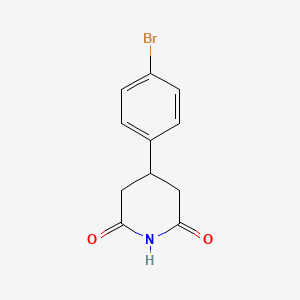

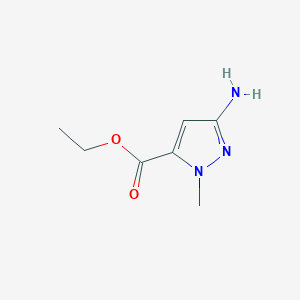

The compound "4-(4-Bromophenyl)-2-thiazolethiol" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 4-phenyl-thiazoles and bromophenyl-substituted thiadiazoles are discussed, which can provide insights into the chemistry and potential applications of "4-(4-Bromophenyl)-2-thiazolethiol" .

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of new imidazo[2,1-b]thiazole derivatives with a bromophenyl group involves the use of acetic acid hydrazide and subsequent reactions to introduce the desired substituents . Similarly, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine demonstrates a multi-step process including cyclization, chlorination, and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "4-(4-Bromophenyl)-2-thiazolethiol".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. For example, the crystal structure analysis of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole provides insights into the nature and strength of intermolecular interactions, which are important for understanding the compound's behavior in solid-state . Similarly, the molecular structure and electronic properties of 4-Phenyl-3H-1,3-thiazol-2-ol have been investigated using density functional theory, which could be relevant for understanding the properties of "4-(4-Bromophenyl)-2-thiazolethiol" .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including bromination, which is relevant for the synthesis of bromophenyl-substituted compounds . The reactivity of the thiazole ring can be influenced by the presence of substituents, which can direct further functionalization of the molecule. The bromination of 4-(2-thienyl)thiazoles, for example, is influenced by the substituents present on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of a bromophenyl group can significantly affect these properties. For instance, the antimicrobial activity of imidazo[2,1-b]thiazole derivatives with a bromophenyl group has been assessed, indicating that these compounds can exhibit biological activity . Additionally, the electronic properties, such as frontier orbitals and band gap energies, are important for understanding the reactivity and potential applications of these compounds .

Aplicaciones Científicas De Investigación

Investigación sobre la enfermedad de Alzheimer

4-(4-Bromofenil)-2-tiazoltiol: los derivados se han sintetizado y evaluado como agentes multifactoriales para el tratamiento de la enfermedad de Alzheimer (EA). Estos derivados, particularmente AB11 y AB14, mostraron una actividad prometedora contra la acetilcolinesterasa (AChE) con bajos valores de IC50, lo que indica potentes efectos inhibitorios. También actuaron como antioxidantes y mostraron una inhibición moderada de la agregación de beta amiloide (Aβ), que es un sello distintivo de la EA .

Síntesis de derivados de bisamida mixta

Este compuesto se utiliza en la síntesis de derivados de bisamida mixta. Estos derivados son importantes en varias reacciones químicas y pueden servir como intermediarios en el desarrollo de moléculas más complejas con posibles actividades farmacológicas .

Desarrollo de agentes antimicrobianos

La estructura This compound se ha incorporado a moléculas que exhiben propiedades antimicrobianas. Estos compuestos han mostrado efectividad contra bacterias Gram-positivas, lo que sugiere su potencial como nuevos agentes antimicrobianos .

Modelado molecular y diseño de fármacos

Se han realizado estudios in silico que involucran derivados de This compound para modelar interacciones con objetivos biológicos como las enzimas. Esta aplicación es crucial en el diseño de fármacos, permitiendo a los investigadores predecir cómo estos compuestos podrían interactuar con sistemas biológicos antes de sintetizarlos y probarlos en escenarios del mundo real .

Propiedades antioxidantes

Algunos derivados de This compound se han identificado como buenos agentes antioxidantes. Los antioxidantes son vitales para combatir el estrés oxidativo, que está implicado en diversas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer .

Agregado y desagregado de beta amiloide

La investigación ha indicado que ciertos derivados de This compound pueden influir en la agregación y desagregación de beta amiloide. Esto es significativo en el contexto de la enfermedad de Alzheimer, donde el mal plegamiento y la agregación de péptidos Aβ juegan un papel central en la patología de la enfermedad .

Mecanismo De Acción

Target of Action

For instance, some pyrazole-bearing compounds, which share a similar heterocyclic structure with thiazoles, have been found to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target molecules .

Biochemical Pathways

For instance, some pyrazole derivatives have been reported to inhibit the enzymatic activity of thioredoxin reductase (TrxR), a selenoenzyme essential for antioxidant defense and redox homeostasis .

Result of Action

For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

Direcciones Futuras

Propiedades

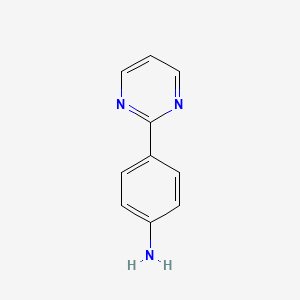

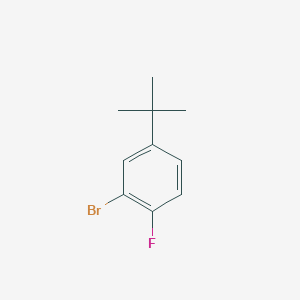

IUPAC Name |

4-(4-bromophenyl)-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNMMIMBOFCDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=S)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499622 | |

| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2103-95-9 | |

| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)-2-thiazolethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

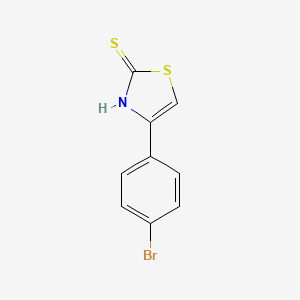

Q1: What makes 4-(4-Bromophenyl)thiazole-2-thiol a promising ligand for developing anti-microbial agents?

A: The research paper highlights that incorporating 4-(4-Bromophenyl)thiazole-2-thiol as a ligand in bismuth complexes led to potent activity against various bacterial strains. Specifically, the tris-thiolato Bi(III) complex, [Bi(4-BrMTD)3], demonstrated notable bactericidal properties. [] While the exact mechanism of action isn't fully elucidated in the paper, the presence of the 4-(4-Bromophenyl)thiazole-2-thiol ligand seems to be crucial for the observed anti-microbial effects. This suggests its potential for further exploration in developing novel anti-microbial agents.

Q2: Are there any structural insights into the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol?

A: Yes, the research paper reports the successful obtaining of the crystal structure for the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol, denoted as [Bi(4-BrMTD)3]. [] Having access to this structural information is invaluable as it can provide insights into the coordination geometry of the complex and potentially shed light on its interaction with bacterial targets. This structural understanding can guide further optimization of similar compounds for enhanced anti-microbial activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.